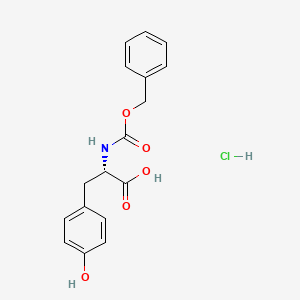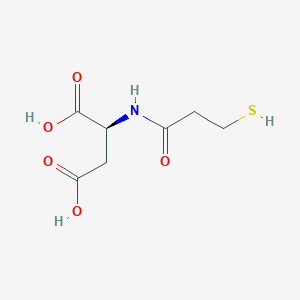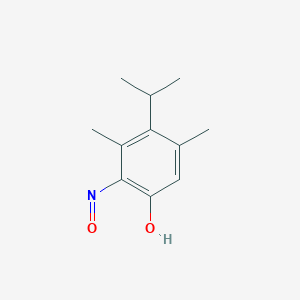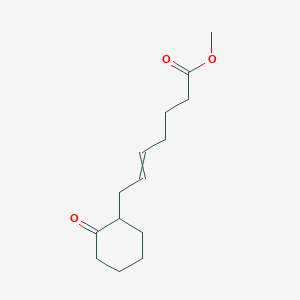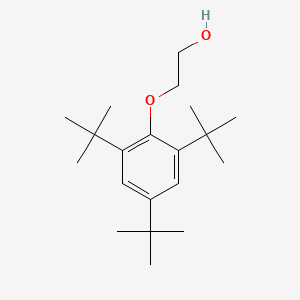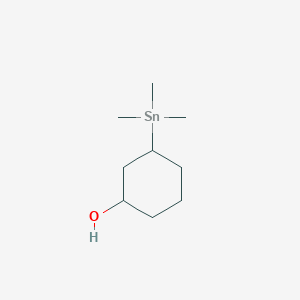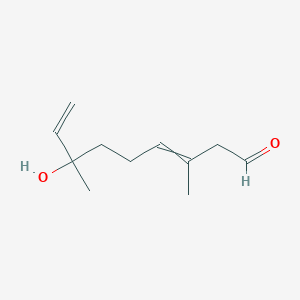
1,1-Dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,1-Dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate” is a combination of three distinct chemical entities: 1,1-Dichloroethene, 2-hydroxyethyl prop-2-enoate, and methyl prop-2-enoate. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
1,1-Dichloroethene: 1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is typically base-catalyzed, using either sodium hydroxide or calcium hydroxide at around 100°C . The reaction can be represented as: [ \text{Cl}_2\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}_2\text{C=CH}_2 + \text{NaCl} + \text{H}_2\text{O} ]
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate is synthesized through the addition reaction of acrylic acid and ethylene oxide in the presence of a catalyst and a polymerization inhibitor. The crude product is then degassed and distilled to obtain the final product .
Methyl prop-2-enoate: Methyl prop-2-enoate is typically produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid . The reaction can be represented as: [ \text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHCOOCH}_3 + \text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
1,1-Dichloroethene: 1,1-Dichloroethene undergoes various chemical reactions, including polymerization to form polyvinylidene chloride, which is used in cling wrap . It can also undergo substitution reactions with nucleophiles.
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate can undergo polymerization reactions to form polymers used in coatings and adhesives . It can also react with other monomers to form copolymers.
Methyl prop-2-enoate: Methyl prop-2-enoate is a classic Michael acceptor and can undergo nucleophilic addition reactions . It can also polymerize to form polymethyl acrylate, used in various applications such as coatings and adhesives.
Applications De Recherche Scientifique
1,1-Dichloroethene: 1,1-Dichloroethene is used primarily in the manufacture of polyvinylidene chloride polymers and copolymers, which are used in food wrap, carpet backing, and other applications . It is also used in semiconductor device fabrication for growing high-purity silicon dioxide films .
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate is used as a reactive diluent and crosslinking agent in radiation curing systems. It is also used as a resin crosslinking agent and a modifier for plastics and rubber .
Methyl prop-2-enoate: Methyl prop-2-enoate is used in the production of acrylate fibers, which are used in synthetic carpets . It is also a reagent in the synthesis of various pharmaceutical intermediates.
Mécanisme D'action
1,1-Dichloroethene: 1,1-Dichloroethene exerts its effects primarily through its ability to polymerize and form polyvinylidene chloride. This polymerization process involves the formation of long chains of repeating units, which provide the material with its unique properties .
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate acts as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking enhances the mechanical properties and stability of the resulting materials .
Methyl prop-2-enoate: Methyl prop-2-enoate acts as a Michael acceptor, reacting with nucleophiles to form addition products. This reactivity is utilized in various synthetic applications, including the production of polymers and pharmaceutical intermediates .
Comparaison Avec Des Composés Similaires
1,1-Dichloroethene: Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .
2-hydroxyethyl prop-2-enoate: Similar compounds include hydroxyethyl methacrylate and hydroxypropyl acrylate. 2-hydroxyethyl prop-2-enoate is unique in its balance of reactivity and stability, making it suitable for various applications .
Methyl prop-2-enoate: Similar compounds include ethyl acrylate and butyl acrylate. Methyl prop-2-enoate is unique in its reactivity and ability to form polymethyl acrylate, which has distinct properties compared to other acrylates .
Propriétés
Numéro CAS |
63744-63-8 |
|---|---|
Formule moléculaire |
C11H16Cl2O5 |
Poids moléculaire |
299.14 g/mol |
Nom IUPAC |
1,1-dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate |
InChI |
InChI=1S/C5H8O3.C4H6O2.C2H2Cl2/c1-2-5(7)8-4-3-6;1-3-4(5)6-2;1-2(3)4/h2,6H,1,3-4H2;3H,1H2,2H3;1H2 |
Clé InChI |
HJVFHUPJXKAULW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C.C=CC(=O)OCCO.C=C(Cl)Cl |
Numéros CAS associés |
63744-63-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


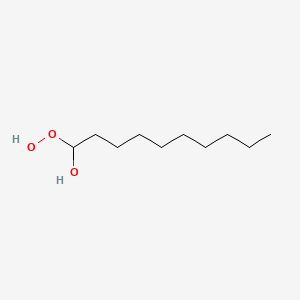

![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)

![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
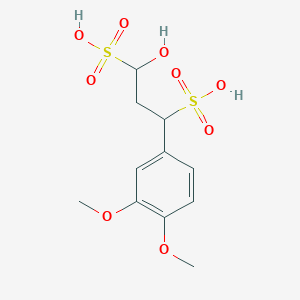
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
